REACTION_CXSMILES
|
[OH-].[Li+].[F:3][C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[C:11]1[CH:16]=[CH:15][C:14]([C:17]([O:19]CC)=[O:18])=[CH:13][CH:12]=1.Cl>C1COCC1.O>[F:3][C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[C:11]1[CH:16]=[CH:15][C:14]([C:17]([OH:19])=[O:18])=[CH:13][CH:12]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
0.098 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
ethyl 2′,4′-difluorobiphenyl-4-carboxylate
|
Quantity
|
0.051 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)C1=CC=C(C=C1)C(=O)OCC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by preparative HPLC
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=CC(=C1)F)C1=CC=C(C=C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |